molecular formula C20H25ClN2O2S B2452242 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine CAS No. 438229-54-0

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine

Cat. No. B2452242
CAS RN: 438229-54-0
M. Wt: 392.94
InChI Key: WZLJFJGHYIJWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of hallucinogenic drugs known as phenylpiperazines. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor and has been used in scientific research to study the mechanism of action of hallucinogenic drugs.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

The chemical compound 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is closely related to 1-(2,3-dichlorophenyl)piperazine, which is a pharmaceutical intermediate. Research has focused on the synthesis of related compounds, detailing processes like alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. These methods are crucial for creating intermediates used in pharmaceutical manufacturing, showing the compound's relevance in drug development processes. The synthesized structures are confirmed through techniques like IR and 1H-NMR, ensuring their correct formation and potential for further pharmaceutical application (Quan, 2006).

Pharmacological and Bioactive Properties

Piperazine derivatives, including structures similar to 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine, have been studied for their bioactive potential. Notably, they have been evaluated as melanocortin-4 receptor ligands, providing insights into their pharmacological properties and potential therapeutic applications. These studies indicate the versatility of piperazine derivatives in modulating biological targets and highlight their importance in developing new pharmacological agents (Tran et al., 2008).

Antimicrobial and Antifungal Activities

Further research into piperazine derivatives has demonstrated their significant antimicrobial and antifungal properties. Synthesized compounds have been tested against various bacterial and fungal strains, showcasing their potential as potent antimicrobial and antifungal agents. This emphasizes the chemical's relevance in addressing microbial resistance and developing new treatments for infectious diseases (Bektaş et al., 2007).

Anticancer Activities

Piperazine analogs have also been investigated for their anticancer activities, particularly against breast cancer cells. The incorporation of the piperazine moiety into 1,2,4-triazine derivatives has resulted in compounds with promising antiproliferative effects, comparing favorably with known anticancer drugs like cisplatin. Such findings underscore the potential of piperazine derivatives in cancer therapy, offering new avenues for treatment strategies (Yurttaş et al., 2014).

Detection and Analysis in Forensic Samples

The development of methods for the detection of piperazine derivatives, including 1-(3-Chlorophenyl)piperazine, in forensic samples highlights their relevance in legal and forensic contexts. Electrochemical methods using disposable screen-printed carbon electrodes have been proposed for the rapid and simple screening of such compounds, indicating their importance in identifying synthetic drugs in seized samples (Silva et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)23-10-8-22(9-11-23)19-7-5-6-18(21)13-19/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJFJGHYIJWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine

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